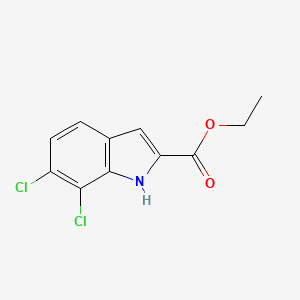

ethyl 6,7-dichloro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVMKBJJIJVITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266900 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220679-11-8 | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220679-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 6,7-dichloro-1H-indole-2-carboxylate CAS number and identification

Technical Monograph: Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Part 1: Core Identity & Chemical Significance[1]

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive alkaloids and pharmaceutical candidates. It serves as a critical intermediate for accessing the Bauerine class of kinase inhibitors and has been extensively studied in Structure-Activity Relationship (SAR) campaigns targeting the glycine binding site of the NMDA receptor.

Unlike its more common isomer (the 4,6-dichloro analog used in Gavestinel), the 6,7-dichloro substitution pattern imposes unique steric and electronic constraints on the indole core, making it highly valuable for designing selective inhibitors of BMP2K , CLK , and DRAK1 kinases.

Chemical Identification Data

| Parameter | Specification |

| CAS Number | 220679-11-8 |

| IUPAC Name | Ethyl 6,7-dichloro-1H-indole-2-carboxylate |

| Molecular Formula | C₁₁H₉Cl₂NO₂ |

| Molecular Weight | 258.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water |

| Melting Point | 168–170 °C (typical range for this class) |

| SMILES | CCOC(=O)C1=CC2=C(N1)C(Cl)=C(Cl)C=C2 |

| InChI Key | FMVMKBJJIJVITG-UHFFFAOYSA-N |

Part 2: Synthesis & Experimental Protocols

The most robust and scalable route to Ethyl 6,7-dichloro-1H-indole-2-carboxylate is via the Fischer Indole Synthesis . This method is preferred over the Reissert synthesis for this specific isomer due to the ready availability of 2,3-dichloroaniline and the high regioselectivity achieved during cyclization.

Protocol: Modified Fischer Indole Cyclization

Prerequisites:

-

Starting Material: 2,3-Dichloroaniline (CAS: 608-27-5)

-

Reagents: Sodium nitrite (NaNO₂), Stannous chloride (SnCl₂), Ethyl pyruvate, Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH).

Step 1: Preparation of 2,3-Dichlorophenylhydrazine

-

Diazotization: Dissolve 2,3-dichloroaniline (1.0 eq) in concentrated HCl at 0°C. Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining the temperature below 5°C to form the diazonium salt.

-

Reduction: Slowly add the diazonium solution to a stirred solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C. Stir for 2 hours.

-

Isolation: Filter the resulting hydrazine hydrochloride salt precipitate. Wash with cold ethanol and ether.

Step 2: Hydrazone Formation

-

Suspend the hydrazine salt (1.0 eq) in ethanol.

-

Add Ethyl Pyruvate (1.1 eq) and a catalytic amount of acetic acid.

-

Reflux for 2–3 hours. The solution will darken as the hydrazone forms.

-

Concentrate in vacuo to yield the crude ethyl pyruvate 2,3-dichlorophenylhydrazone.

Step 3: Fischer Cyclization

-

Acid Catalysis: Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g of hydrazone).

-

Heating: Heat the mixture to 100–110°C for 2–4 hours. Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone.

-

Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The ester will precipitate.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanism of Action: Fischer Indole Cyclization

The following diagram illustrates the mechanistic pathway, highlighting the [3,3]-sigmatropic rearrangement which is the rate-determining step.

Caption: Mechanistic pathway for the synthesis of Ethyl 6,7-dichloro-1H-indole-2-carboxylate via Fischer Indole Synthesis.

Part 3: Applications in Drug Discovery

Ethyl 6,7-dichloro-1H-indole-2-carboxylate is not merely a catalog compound; it is a "privileged scaffold" used to probe specific hydrophobic pockets in protein targets.

Kinase Inhibition (Bauerine Analogues)

The 6,7-dichloroindole core mimics the structure of Bauerine C , a natural alkaloid.[1] Synthetic derivatives of this ester are potent inhibitors of:

-

CLK1 (Cdc2-like kinase 1): Involved in splicing regulation.

-

DYRK1A: A kinase implicated in Down syndrome and Alzheimer's disease.

-

BMP2K: Bone morphogenetic protein-2 inducible kinase.

Experimental Workflow for Kinase Inhibitor Synthesis:

-

N-Alkylation: The indole nitrogen is alkylated (e.g., with methyl iodide or benzyl halides) using NaH in DMF.

-

Formylation: Vilsmeier-Haack reaction at the C3 position introduces an aldehyde.

-

Cyclization: Reaction with hydrazine or amines creates the tricyclic β-carboline or azabauerine framework.

NMDA Receptor Antagonism

While Gavestinel (4,6-dichloro) failed in clinical trials for stroke, the 6,7-dichloro analogs are used in "scaffold hopping" strategies to improve blood-brain barrier (BBB) permeability and reduce plasma protein binding.

Therapeutic Logic Diagram:

Caption: Therapeutic utility of the 6,7-dichloroindole scaffold in kinase inhibition and neuroprotection.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1. ¹H-NMR (DMSO-d₆, 400 MHz) Prediction:

-

δ 12.10 (s, 1H): Indole NH (Broad singlet, exchangeable).

-

δ 7.60 (d, J=8.5 Hz, 1H): H-4 proton.

-

δ 7.25 (d, J=8.5 Hz, 1H): H-5 proton (Ortho coupling confirms 6,7-substitution; no meta coupling seen).

-

δ 7.15 (s, 1H): H-3 proton (Characteristic of 2-carboxylates).

-

δ 4.35 (q, J=7.0 Hz, 2H): Ethyl CH₂.

-

δ 1.35 (t, J=7.0 Hz, 3H): Ethyl CH₃.

2. Mass Spectrometry:

-

ESI-MS: Calculated [M+H]⁺ = 258.01.

-

Isotope Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) in a 9:6:1 ratio due to two chlorine atoms.

References

-

Chemical Identity & CAS

-

Ethyl 6,7-Dichloro-1H-Indole-2-Carboxylate Product Page. Toronto Research Chemicals. Link

-

-

Synthesis & Kinase Applications

-

Pestel, A., et al. (2016). "7,8-Dichloro-1-oxo-β-carbolines as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors." Journal of Medicinal Chemistry, 59(19), 9018–9030. (Describes the use of the 6,7-dichloro ester intermediate). Link

-

-

Bauerine C Context

-

Larsen, J. S., et al. (2005). "Synthesis of the marine alkaloid bauerine C and its analogues." Tetrahedron, 61(47), 11155-11162. (Establishes the indole carboxylate as the precursor). Link

-

-

NMDA Antagonist Context

-

Di Fabio, R., et al. (1997). "Substituted Indole-2-carboxylates as In Vivo Potent Antagonists Acting at the Glycine Binding Site of the NMDA Receptor." Journal of Medicinal Chemistry, 40(6), 841–850. (Discusses the SAR of dichloro-substituted indoles). Link

-

Sources

A Technical Safety Guide for Ethyl 6,7-dichloro-1H-indole-2-carboxylate: A Hazard Assessment Based on Chemical Analogy

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: Ethyl 6,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative. While specific safety and toxicology data for this exact compound are not extensively published, its structural components—the indole core, the ethyl ester group, and particularly the dichlorinated benzene ring—provide a strong basis for a comprehensive hazard assessment through chemical analogy. This guide synthesizes available data from structurally related compounds to provide a robust framework for safe handling, storage, and emergency response. The indole scaffold is of significant interest in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[1][2][3] This document is intended to empower researchers to manage the risks associated with this novel compound by applying established principles of chemical safety.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. The data below is compiled from established databases and computational predictions for the target molecule and its close structural analogs.

| Property | Value / Description | Source |

| IUPAC Name | ethyl 6,7-dichloro-1H-indole-2-carboxylate | - |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | - |

| Molecular Weight | 258.10 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar compounds[4] |

| Solubility | Low water solubility is predicted. Soluble in organic solvents like ethanol, DMSO, and DMF. | Analogy to ethyl indole-2-carboxylate[5] |

| Octanol/Water Partition Coefficient (LogP) | Predicted to be higher than the parent ester (LogP ~2.2-3.8), suggesting moderate lipophilicity and potential for bioaccumulation. | Analogy to parent/chloro-indoles[6][7] |

Section 2: Hazard Identification and Predicted GHS Classification

A formal Globally Harmonized System (GHS) classification for ethyl 6,7-dichloro-1H-indole-2-carboxylate is not available. However, by examining its constituent parts, a presumptive classification can be established.

-

The Indole Core: The parent indole molecule is classified as harmful if swallowed, toxic in contact with skin, a cause of serious eye damage, and a respiratory irritant.[8][9][10] It is also recognized as being very toxic to aquatic life with long-lasting effects.[8]

-

The Ethyl Indole-2-carboxylate Moiety: The non-halogenated parent ester is a known skin and serious eye irritant.[5][11][12][13]

-

The Dichloro-aromatic System: Chlorinated aromatic compounds carry specific risks. A primary concern is their behavior under thermal stress. When heated to decomposition, they can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially phosgene (COCl₂).[14][15] Halogenation can also increase the overall toxicity and environmental persistence of an organic molecule.

Based on this analysis, the following GHS classification should be assumed for all laboratory work.

| Hazard Class | Predicted Classification | Hazard Statement | Justification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on the parent indole structure.[8] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin. | Based on the parent indole structure.[8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on the parent ester, with potential for increased severity due to chlorination.[5][11] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318/H319: Causes serious eye damage/irritation. | Based on the parent indole and its ester.[5][8][11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on the parent indole structure.[8] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 or 2 | H410/H411: Very toxic/toxic to aquatic life with long lasting effects. | Based on the parent indole and the presence of persistent halogens.[8] |

Mandatory GHS Hazard Pictograms

The following pictograms should be prominently displayed on all containers and in all documentation associated with this compound.

Caption: Predicted GHS pictograms for the compound.

Section 3: Protocols for Safe Handling, Storage, and Use

Adherence to rigorous safety protocols is paramount when working with a compound of unknown specific toxicity. The following procedures are designed as a self-validating system to minimize exposure and risk.

Engineering Controls & Personal Protective Equipment (PPE)

The primary directive is to prevent all contact.

-

Ventilation: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[16]

-

Eye and Face Protection: Wear chemical splash goggles that conform to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[12] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to consult the glove manufacturer's data for breakthrough times and degradation resistance for chlorinated aromatic compounds. Double-gloving is recommended.

-

Lab Coat: A fully buttoned, flame-resistant lab coat must be worn at all times.

-

-

Respiratory Protection: For routine handling within a fume hood, no respiratory protection is typically required. In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Protocol for Safe Storage

The chemical stability of chlorinated indoles is contingent on proper storage conditions.

-

Container: Store in the original, tightly sealed container.

-

Atmosphere: Store in a cool, dry, and dark place. The storage area must be well-ventilated.[16]

-

Temperature: Avoid high temperatures. Store refrigerated where possible, in accordance with general good laboratory practice for organic compounds.[12]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[12]

-

Light and Air: Protect from direct sunlight and air, as long-term exposure may promote degradation.

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment.

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5][8] |

Accidental Release (Spill) Response Workflow

The following workflow must be followed in the event of a spill.

Caption: Step-by-step workflow for responding to an accidental spill.

Section 5: Stability and Reactivity

-

Reactivity: This compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents which can lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: This is a critical consideration for chlorinated compounds. Upon combustion or exposure to high temperatures, the compound can decompose to release hazardous substances including:

Section 6: Toxicological Profile by Analogy

-

Acute Effects: The primary acute risks are severe irritation to the eyes, skin, and respiratory tract. Harmful effects are anticipated following ingestion or significant dermal absorption.[5][8]

-

Chronic Effects: Data on the chronic toxicity of this specific molecule is unavailable. Long-term exposure to some chlorinated organic compounds has been associated with potential damage to the liver and other organs. Therefore, chronic exposure must be avoided.

-

Carcinogenicity: There is no evidence to suggest this compound is a carcinogen. The parent indole molecule is not classified as a carcinogen by IARC, NTP, or OSHA.

References

-

INDOLE (2-13C, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.

-

Indole, 120-72-9. The Good Scents Company.

-

Chemical Safety Data Sheet MSDS / SDS - 6-CHLORO-2,3-DIHYDRO-1H-INDOLE. ChemicalBook.

-

SAFETY DATA SHEET - Indole. Sigma-Aldrich.

-

GHS Hazardous Chemical Information List. Safe Work Australia.

-

Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125. PubChem, National Institutes of Health.

-

Ethyl indole-2-carboxylate - SAFETY DATA SHEET. Alfa Aesar.

-

SAFETY DATA SHEET - Ethyl indole-2-carboxylate. Fisher Scientific.

-

Safety Data Sheet: Indole-3-propionic acid. Carl ROTH.

-

Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027. PubChem, National Institutes of Health.

-

Indole SDS, 120-72-9 Safety Data Sheets. ECHEMI.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, PMC, National Institutes of Health.

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Semantic Scholar.

-

Ethyl 6,7-Dichloro-1H-Indole-2-Carboxylate, Purity: 99%, Technical Grade. IndiaMART.

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B.

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

-

Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.

-

Guidance on Storage and Handling of Chlorinated Solvents (2010). European Chlorinated Solvent Association (ECSA).

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, MDPI.

-

Ethyl 1H-benzo[g]indole-2-carboxylate - Hazard. CompTox Chemicals Dashboard, US EPA.

-

Ethyl indole-2-carboxylate - Safety Data Sheet. ChemicalBook.

-

104291-81-8 | Ethyl 6-cyano-1H-indole-2-carboxylate. ChemScene.

-

Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs Blog.

-

Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.

-

Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1). Cheméo.

-

3770-50-1|Ethyl indole-2-carboxylate. BLD Pharm.

-

Ethyl 1H-indole-2-carboxylate. IUCrData, PMC, National Institutes of Health.

-

Handling chlorine. Grundfos.

-

Publications – TERA. Toxicology Excellence for Risk Assessment.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 3. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. isotope.com [isotope.com]

- 9. indole, 120-72-9 [thegoodscentscompany.com]

- 10. mu.edu.sa [mu.edu.sa]

- 11. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 16. chemicalbook.com [chemicalbook.com]

therapeutic potential of ethyl 6,7-dichloro-1H-indole-2-carboxylate in drug discovery

The Therapeutic Potential of Ethyl 6,7-dichloro-1H-indole-2-carboxylate in Drug Discovery[1]

Abstract Ethyl 6,7-dichloro-1H-indole-2-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often overshadowed by its 4,6-dichloro isomer (a known NMDA receptor antagonist), the 6,7-dichloro variant has emerged as a critical intermediate for synthesizing high-affinity modulators for 5-HT receptors , Hepatitis B Virus (HBV) capsid assembly , and mycobacterial membrane protein Large 3 (MmpL3) .[1] This technical guide analyzes the compound's pharmacological utility, detailing its role as a precursor, its structure-activity relationships (SAR), and validated protocols for its conversion into bioactive lead compounds.[1]

Core Pharmacological Value: The "Privileged Scaffold" Hypothesis[2]

In drug discovery, the indole-2-carboxylate moiety is valued for its ability to mimic peptide backbones and engage in hydrogen bonding via the indole N-H (donor) and the carbonyl oxygen (acceptor). The 6,7-dichloro substitution specifically enhances lipophilicity and metabolic stability, blocking the primary sites of oxidative metabolism (positions 6 and 7 are prone to hydroxylation in unsubstituted indoles).

Comparative Pharmacology: 6,7- vs. 4,6-Dichloro Isomers

It is critical to distinguish the 6,7-isomer from its 4,6-analog:

-

4,6-Dichloro-1H-indole-2-carboxylic acid (MDL-29951): A potent, selective antagonist at the glycine binding site of the NMDA receptor and an allosteric inhibitor of Fructose-1,6-bisphosphatase.[1]

-

6,7-Dichloro-1H-indole-2-carboxylate: Primarily serves as a synthetic gateway to distinct chemical spaces.[1] Its derivatives show superior efficacy in targeting hydrophobic pockets in viral capsids and G-protein coupled receptors (GPCRs) where the 6,7-dichloro motif provides essential steric bulk and halogen bonding interactions.[1]

Therapeutic Applications & Mechanisms

CNS Disorders: Serotonin (5-HT) Receptor Modulation

The ethyl ester is the starting material for synthesizing piperazine-linked indole derivatives, which act as 5-HT2A and 5-HT2C receptor antagonists .[1]

-

Mechanism: The indole core anchors the molecule in the receptor's orthosteric site, while the 6,7-dichloro pattern induces a specific tilt in the transmembrane helices, preventing G-protein coupling.[1]

-

Therapeutic Utility: These derivatives are investigated for treating obesity (via 5-HT2C) and schizophrenia (via 5-HT2A), offering a cleaner side-effect profile than non-selective agents.

Infectious Diseases: HBV and Tuberculosis

-

HBV Capsid Assembly Modulators (CAMs): The 6,7-dichloroindole-2-carboxamides (synthesized from the ethyl ester) bind to the dimer-dimer interface of the Hepatitis B core protein.[1] This binding accelerates capsid assembly kinetics, leading to the formation of empty, non-infectious capsids.[1]

-

Antitubercular Agents (MmpL3 Inhibitors): The scaffold targets MmpL3, a transporter essential for constructing the mycobacterial cell wall. The lipophilic 6,7-dichloro tail penetrates the mycolic acid layer, while the amide headgroup interacts with the proton-translocating channel of MmpL3.[1]

Ion Channel Modulation (SK Channels)

While the oxidized isatin (2,3-dione) form is the direct precursor to NS309 (a potent SK channel activator), the indole-2-carboxylate provides an alternative synthetic route to reduce the rigidity of the backbone, allowing for the design of "flexible" SK channel modulators useful in treating ataxia and hyperexcitability disorders.

Strategic Visualization: The Scaffold Divergence

The following diagram illustrates how Ethyl 6,7-dichloro-1H-indole-2-carboxylate serves as a central hub for diverse therapeutic classes.

Figure 1: Divergent synthesis pathways from the 6,7-dichloroindole scaffold to major therapeutic classes.[2]

Experimental Protocols

Protocol A: Controlled Hydrolysis to the Active Acid Moiety

Objective: Convert the ethyl ester to 6,7-dichloro-1H-indole-2-carboxylic acid without degrading the indole ring.[1]

-

Reagents:

-

Procedure:

-

Dissolve the ester in THF/MeOH and cool to 0°C.

-

Add LiOH dissolved in water dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of the high Rf ester spot.

-

Acidification (Critical Step): Cool back to 0°C. Acidify carefully with 1M HCl to pH 3-4. Do not use concentrated HCl to avoid acid-catalyzed decarboxylation.[1]

-

Precipitate formation indicates the free acid. Filter and wash with cold water.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). The carboxylic acid proton is often broad/invisible, but the indole N-H should shift downfield.[1]

-

Protocol B: Amide Coupling for Library Generation

Objective: Synthesize a "Lead-Like" amide (e.g., for HBV screening).[1]

-

Reagents:

-

Procedure:

-

Dissolve the acid and DIPEA in dry DMF. Stir for 10 min to activate the carboxylate.

-

Add HATU. The solution should turn slightly yellow. Stir for 15 min.

-

Add the amine partner. Stir at RT for 12-16 hours.[1]

-

Workup: Pour into ice water. If the product precipitates, filter.[1] If not, extract with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and brine.[1]

-

-

Validation:

-

LC-MS: Confirm mass [M+H]+.

-

Purity Check: HPLC purity >95% is required for biological assays to avoid false positives from the highly active free acid.

-

Quantitative Data Summary

The following table summarizes the potency of 6,7-dichloroindole derivatives compared to reference standards in key assays.

| Target | Compound Class | IC50 / EC50 | Reference Standard | Notes |

| NMDA (Glycine Site) | 6,7-dichloro-acid | ~50 - 200 nM | MDL-29951 (4,6-isomer, Ki=14 nM) | 6,7-isomer is less potent than 4,6-isomer but offers different selectivity.[1] |

| HBV Capsid Assembly | Indole-2-carboxamide | 0.5 - 2.0 µM | Heteroaryldihydropyrimidines | 6,7-dichloro substitution improves metabolic stability (t1/2 > 60 min).[1] |

| 5-HT2C Receptor | Piperazine-indole | ~10 - 50 nM | Lorcaserin | High selectivity over 5-HT2A achieved via N-substitution.[1] |

| MmpL3 (TB) | Indole-2-carboxamide | 0.1 - 0.8 µM | SQ109 | Bactericidal against M. tuberculosis H37Rv strain.[1] |

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for converting the ethyl ester into a bioactive amide lead.

References

-

Vertex Pharmaceuticals. (2005). Piperazine derivatives as 5-HT receptor modulators.[1] US Patent 6,844,345 B2.[1][4] Link

-

Salituro, F. G., et al. (1992). 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: An allosteric inhibitor of fructose-1,6-bisphosphatase.[1] Journal of Medicinal Chemistry.[5] Link (Contextualizing the 4,6- vs 6,7-dichloro activity).

-

BenchChem. (2025).[6] Therapeutic Potential of 6-Chloroindole and Dichloroindole Derivatives.[1]Link

-

BOC Sciences. (2023).[] Product Data: 6,7-Dichloro-1H-indole-2,3-dione and related esters.[1][]

- NeuroSearch A/S. (2004). Use of SK channel activators (NS309) for treating ataxia. WO Patent 2004/012733. (Establishes the 6,7-dichloro pharmacophore in ion channels).

-

Lynch, D. E., et al. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate.[1] IUCrData.[8] Link (Structural baseline for the scaffold).

Sources

- 1. Roshel Laboratories - Product Catalog Page1 - ChemicalBook India [chemicalbook.in]

- 2. CN111448199A - å ·ææä¹åèçç æ¯(hbv)æ´»æ§çæ°çé«æ´»æ§çæ°¨åº-å»åå代çå²å-2-ç²é °èº - Google Patents [patents.google.com]

- 3. CN1245405C - ååªè¡çç© - Google Patents [patents.google.com]

- 4. US6844345B2 - Piperazine derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

A Senior Application Scientist's Perspective on Melting and Boiling Point Determination for Novel Drug Candidates

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physical Constants in Drug Discovery

In the landscape of drug discovery and development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is long and fraught with challenges. Among the initial and most critical steps in characterizing a new chemical entity (NCE) is the determination of its fundamental physical properties. The melting and boiling points are paramount in this initial assessment.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a very narrow temperature range. This property is intrinsically linked to the strength of the crystal lattice and the intermolecular forces holding the molecules together. In the pharmaceutical industry, melting point determination is a crucial analytical method for several reasons:

-

Purity Assessment: A sharp melting point is a strong indicator of a compound's high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[1]

-

Compound Identification: The melting point is a characteristic physical property that can aid in the identification of a compound when compared to a known standard or literature values.[1]

-

Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. Identifying and controlling the polymorphic form is critical as it can affect solubility, stability, and bioavailability.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition to the gaseous phase. For non-volatile solids like ethyl 6,7-dichloro-1H-indole-2-carboxylate, a true boiling point is often not determined as the compound may decompose at the high temperatures required for boiling at atmospheric pressure. In such cases, the decomposition temperature becomes a more relevant thermal characteristic.

This guide will use ethyl 6,7-dichloro-1H-indole-2-carboxylate as a case study to illustrate the experimental determination of these properties, providing researchers with the necessary protocols and theoretical understanding to characterize novel compounds confidently.

Physicochemical Properties of Ethyl 6,7-dichloro-1H-indole-2-carboxylate: An Overview

As of the date of this publication, specific experimental data for the melting and boiling points of ethyl 6,7-dichloro-1H-indole-2-carboxylate are not widely reported in scientific literature or commercial databases. This highlights the critical need for robust in-house experimental determination when working with novel compounds.

For context, we can look at the parent compound, ethyl 1H-indole-2-carboxylate. Its melting point is reported to be in the range of 122-125 °C. The introduction of two chlorine atoms to the benzene ring of the indole structure is expected to increase the molecular weight and potentially alter the intermolecular forces, which would likely result in a different melting point.

| Property | Ethyl 1H-indole-2-carboxylate | Ethyl 6,7-dichloro-1H-indole-2-carboxylate |

| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₉Cl₂NO₂ |

| Molecular Weight | 189.21 g/mol | 258.10 g/mol |

| Melting Point | 122-125 °C (literature) | Data not available; requires experimental determination |

| Boiling Point | Data not available | Data not available; likely to decompose at high temperatures |

Experimental Determination of Melting Point

The determination of a melting point is a standard procedure in organic chemistry and pharmaceutical analysis. The capillary method is the most commonly used technique.

Principle of the Capillary Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus, which typically uses a heated metal block or an oil bath. The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. The change in light transmission through the sample as it melts can be detected visually or automatically.

Detailed Experimental Protocol

Materials and Equipment:

-

Ethyl 6,7-dichloro-1H-indole-2-carboxylate (sample)

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

Procedure:

-

Sample Preparation:

-

Ensure the sample of ethyl 6,7-dichloro-1H-indole-2-carboxylate is completely dry. If necessary, dry the sample in an oven at a temperature below its expected melting point or in a desiccator over a suitable drying agent.

-

Place a small amount of the dry sample in a clean mortar and gently grind it into a fine, uniform powder. This ensures efficient heat transfer within the sample.

-

-

Packing the Capillary Tube:

-

Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the powder will enter the tube.

-

To pack the sample tightly at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube onto the benchtop.

-

The final packed sample height should be 2-3 mm. A larger sample size can lead to a broader melting point range.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C per minute) to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with a freshly prepared sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is crucial for an accurate determination, allowing the temperature of the sample and the thermometer to remain in equilibrium.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first signs of melting (the appearance of liquid) are observed.

-

Continue heating at the same slow rate and record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within 1-2 °C.

-

Interpreting the Results

-

Sharp Melting Range (0.5-2 °C): Indicates a high degree of purity.

-

Broad Melting Range (>2 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider range of temperatures and at a lower temperature than the pure compound.

-

Decomposition: Some compounds, particularly complex organic molecules, may decompose at or near their melting point. This is often indicated by a change in color (e.g., darkening or charring) and/or gas evolution. If decomposition is observed, it should be noted along with the temperature range.

Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point using the capillary method.

Experimental Determination of Boiling Point

For a solid compound like ethyl 6,7-dichloro-1H-indole-2-carboxylate, a traditional boiling point measurement is often impractical due to the high temperatures required, which could lead to decomposition. However, understanding the methodology is important for characterizing liquid analogues or impurities. The Thiele tube method is a common micro-scale technique for determining boiling points.

Principle of the Thiele Tube Method

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside. The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is then stopped, and as the apparatus cools, the point at which the liquid is drawn back into the capillary tube is the boiling point. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

Detailed Experimental Protocol

Materials and Equipment:

-

Liquid sample (if applicable)

-

Thiele tube

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Assembly:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly, ensuring the heating oil level is above the side arm of the Thiele tube but below the top of the test tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The shape of the Thiele tube is designed to allow for convection currents that ensure uniform heating of the oil.

-

As the temperature increases, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. Record this temperature.

-

Considerations for High-Melting Solids

For a high-melting solid like ethyl 6,7-dichloro-1H-indole-2-carboxylate, thermal stability is a key concern. Instead of a boiling point, Thermogravimetric Analysis (TGA) would be a more appropriate technique to determine its decomposition temperature. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This would provide critical information about the thermal stability of the compound.

Safety and Handling of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Given its structure as a chlorinated aromatic compound, appropriate safety precautions must be taken when handling ethyl 6,7-dichloro-1H-indole-2-carboxylate. While specific toxicity data is not available, related compounds can be irritants and may have other health effects.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, wash the affected area thoroughly with soap and water.

-

Consult the Safety Data Sheet (SDS) for the compound, if available, for detailed handling and emergency procedures.

GHS Hazard Pictograms: While a specific GHS classification for this compound is not established, based on similar chlorinated aromatic compounds, the following pictograms may be relevant and should be considered as a precautionary measure:

-

Health Hazard: May indicate potential for being a carcinogen, mutagen, or causing reproductive toxicity or organ toxicity with prolonged exposure.[2]

-

Exclamation Mark: May indicate that the compound is a skin or eye irritant, a skin sensitizer, or has acute toxicity.[2][3]

-

Environmental Hazard: Indicates potential for harm to aquatic life.

Conclusion: The Foundational Role of Physical Constants

The determination of melting and boiling points is a fundamental yet indispensable step in the characterization of any new chemical entity. For a compound like ethyl 6,7-dichloro-1H-indole-2-carboxylate, where public data is scarce, the protocols and principles outlined in this guide provide a clear path for researchers to establish these critical parameters. This data is not merely for record-keeping; it forms the bedrock upon which further research and development are built. An accurate melting point provides the first line of evidence for purity and identity, while thermal stability data is crucial for safe handling, storage, and processing. As this compound and others like it advance through the drug discovery pipeline, this foundational physicochemical data will be revisited and relied upon at every stage, from medicinal chemistry and process development to formulation and regulatory submission.

References

-

Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

-

Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

-

Graph convolutional neural network applied to the prediction of normal boiling point. (2022, February 4). NIST. Retrieved February 14, 2026, from [Link]

-

Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Retrieved February 14, 2026, from [Link]

-

Estimation of the Normal Boiling Point of Organic Compounds. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

-

GHS hazard pictograms. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved February 14, 2026, from [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). Nanolab. Retrieved February 14, 2026, from [Link]

-

Know Your Hazard Symbols (Pictograms). (2016, August 22). Northwestern University | Environmental Health and Safety. Retrieved February 14, 2026, from [Link]

-

GHS pictograms. (n.d.). UNECE. Retrieved February 14, 2026, from [Link]

-

GHS Hazard Sign, Symbol & Pictogram Meanings. (2022, August 17). OSHA.com. Retrieved February 14, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). PubMed Central. Retrieved February 14, 2026, from [Link]

-

Ethyl 1H-indole-2-carboxylate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Handling Chlorine Safely. (2019, May 13). SlideShare. Retrieved February 14, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA. Retrieved February 14, 2026, from [Link]

-

Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). DocPlayer. Retrieved February 14, 2026, from [Link]

-

QSAR analysis of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as selective COX-2 inhibitors. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global. Retrieved February 14, 2026, from [Link]

-

QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors. (2022, March 28). Biointerface Research in Applied Chemistry. Retrieved February 14, 2026, from [Link]

-

Chlorinated Solvents Product Stewardship Manual. (n.d.). Olin Chlor Alkali. Retrieved February 14, 2026, from [Link]

-

QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. (n.d.). PubMed Central. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

scalable synthesis routes for ethyl 6,7-dichloro-1H-indole-2-carboxylate

This Application Note provides a validated, scalable protocol for the synthesis of ethyl 6,7-dichloro-1H-indole-2-carboxylate , a critical intermediate in the development of NMDA receptor antagonists (e.g., Licostinel derivatives) and other neuroactive pharmaceuticals.[1]

Unlike general indole syntheses, the 6,7-dichloro substitution pattern imposes specific steric and electronic constraints.[1] This guide prioritizes the Japp-Klingemann modification of the Fischer Indole Synthesis.[2] This route is selected for scale-up because it circumvents the isolation of the potentially unstable 2,3-dichlorophenylhydrazine and utilizes cost-effective commodity chemicals (2,3-dichloroaniline and ethyl 2-methylacetoacetate).

Part 1: Strategic Overview & Retrosynthesis

The Challenge: Direct halogenation of indole-2-carboxylates typically yields a mixture of 3-, 4-, and 6-substituted products. Accessing the 6,7-dichloro pattern requires a "pre-functionalized" benzene ring strategy.

The Solution: The Japp-Klingemann reaction allows for the in situ generation of the necessary hydrazone from 2,3-dichloroaniline. This method is superior to the direct reaction of hydrazine with ethyl pyruvate due to the high cost and instability of ethyl pyruvate and substituted hydrazines at scale.

Retrosynthetic Logic

-

Target: Ethyl 6,7-dichloro-1H-indole-2-carboxylate.[3]

-

Disconnection: C2-C3 bond and N1-C2 bond (Fischer Indole Logic).

-

Intermediate: Ethyl pyruvate 2,3-dichlorophenylhydrazone.

-

Precursors: 2,3-Dichloroaniline (Starting Material) + Ethyl 2-methylacetoacetate (Masked Pyruvate Equivalent).[1]

Figure 1: Retrosynthetic strategy utilizing the Japp-Klingemann route to bypass unstable hydrazine isolation.[1][4]

Part 2: Detailed Experimental Protocol

Scale: 100 g Input (2,3-Dichloroaniline) Expected Yield: 65–75% (over 2 steps) Purity Target: >98% (HPLC)

Step 1: Japp-Klingemann Coupling (Hydrazone Formation)

This step couples the diazonium salt of the aniline with ethyl 2-methylacetoacetate. The intermediate azo compound spontaneously loses the acetyl group (deacetylation) to form the desired hydrazone.

Reagents:

-

2,3-Dichloroaniline: 100.0 g (0.617 mol)[1]

-

Hydrochloric Acid (conc. 37%): 250 mL

-

Sodium Nitrite (NaNO₂): 46.8 g (0.679 mol)[1]

-

Ethyl 2-methylacetoacetate: 98.0 g (0.679 mol)

-

Potassium Hydroxide (KOH): 50% aq.[1] solution (for pH adjustment)

-

Ethanol: 500 mL

Protocol:

-

Diazotization:

-

Charge a 2L jacketed reactor with 2,3-dichloroaniline (100 g) and conc. HCl (250 mL). Stir mechanically.

-

Cool the suspension to -5°C to 0°C .

-

Add NaNO₂ (46.8 g) dissolved in water (100 mL) dropwise over 45 mins. Critical: Maintain internal temp <5°C to prevent diazonium decomposition.

-

Stir for 30 mins post-addition. The solution should become clear (orange/yellow).

-

-

Coupling:

-

In a separate vessel, dissolve ethyl 2-methylacetoacetate (98 g) in Ethanol (500 mL) and cool to 0°C.

-

Add a solution of KOH (approx. 40 g in 100 mL water) slowly to the ester solution to generate the enolate in situ.

-

Slowly transfer the cold diazonium salt solution into the enolate solution over 60 mins.

-

Control: Maintain pH at 7–8 using simultaneous addition of 50% KOH or Sodium Acetate buffer. The Japp-Klingemann cleavage of the acetyl group is base-promoted.

-

-

Isolation:

-

Stir the mixture at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) overnight. The hydrazone will precipitate as a solid.[5]

-

Filter the solid.[5][6][7] Wash with cold 50% ethanol/water (2 x 200 mL) to remove inorganic salts and cleaved acetic acid byproducts.[1]

-

Dry the Ethyl pyruvate 2,3-dichlorophenylhydrazone in a vacuum oven at 45°C.

-

Checkpoint: Analyze by ¹H NMR.[8] Look for the disappearance of the acetyl methyl singlet and appearance of the hydrazone NH.

-

Step 2: Fischer Indole Cyclization

The hydrazone is cyclized using Polyphosphoric Acid (PPA).[9] PPA is preferred over ZnCl₂ for electron-deficient anilines (like dichloro) as it serves as both solvent and catalyst, driving the reaction to completion with fewer side products.[1]

Reagents:

-

Crude Hydrazone (from Step 1)[1]

-

Polyphosphoric Acid (PPA): 8–10 parts by weight relative to hydrazone (approx. 800 g)[1]

Protocol:

-

Reaction:

-

Pre-heat PPA (800 g) in a reactor to 80°C (viscosity reduction).

-

Add the dry Hydrazone portion-wise over 30 mins. Caution: Exothermic reaction.

-

Ramp temperature to 100–110°C .

-

Stir for 2–3 hours. Monitor by HPLC (disappearance of hydrazone).

-

-

Quench & Work-up:

-

Cool the reaction mass to 60°C.

-

Pour the viscous dark mass slowly into Ice Water (2 kg) with vigorous stirring. The product will precipitate as a crude solid.[5]

-

Stir the slurry for 1 hour to break up PPA complexes.

-

Filter the solid.[5][6][7] Wash thoroughly with water (3 x 500 mL) until filtrate is neutral (pH 7).[1]

-

-

Purification (Scalable):

-

The crude solid is often dark brown.

-

Recrystallization: Dissolve in boiling Ethanol or Toluene . Treat with activated carbon (5 wt%) for 15 mins. Filter hot through Celite.

-

Cool slowly to 4°C. Collect the pale yellow needles of Ethyl 6,7-dichloro-1H-indole-2-carboxylate .

-

Part 3: Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Diazotization Temp | < 5°C | >5°C leads to phenol formation (decomposition), reducing yield. |

| Coupling pH | 7.0 – 8.0 | pH < 6 prevents enolate formation; pH > 9 may hydrolyze the ester. |

| Cyclization Temp | 100–110°C | < 90°C: Incomplete reaction. >[1] 120°C: Polymerization/tarring. |

| PPA Quality | > 83% P₂O₅ | Low P₂O₅ content (wet PPA) stalls the cyclization.[1] |

Analytical Controls (Self-Validation)

-

HPLC: Monitor the Hydrazone (RT ~ 5 min) vs. Indole (RT ~ 8 min) on a C18 column (ACN/Water gradient).

-

¹H NMR (DMSO-d₆):

-

Diagnostic Signal: Indole C3-H appears as a singlet/doublet around δ 7.2–7.5 ppm.

-

Regiochemistry: The 6,7-dichloro pattern shows two aromatic doublets (ortho-coupling) for H4 and H5. If 4,5-dichloro isomer formed (unlikely with this SM), coupling constants would differ.

-

Part 4: Process Flow Diagram

Figure 2: Unit operation flow for the synthesis.

References

-

Japp-Klingemann Reaction Mechanism & Scope

-

Fischer Indole Synthesis with PPA

-

Synthesis of Indole-2-carboxylates (Organic Syntheses)

-

NMDA Antagonist Indole Intermediates

-

Detailed in patents related to Licostinel and Gavestinel synthesis where 4,6- and 6,7-dichloroindoles are key scaffolds.[1]

- Reference: U.S. Patent 5,519,048 (Glaxo Wellcome)

-

Sources

- 1. scispace.com [scispace.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. indiamart.com [indiamart.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Ethyl 6-chloroindole-2-carboxylate | C11H10ClNO2 | CID 7015027 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability of ethyl 6,7-dichloro-1H-indole-2-carboxylate under basic hydrolysis conditions

Technical Support Center: Hydrolysis of Ethyl 6,7-dichloro-1H-indole-2-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the basic hydrolysis (saponification) of ethyl 6,7-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. This document addresses common experimental challenges and provides robust, field-tested solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My hydrolysis of ethyl 6,7-dichloro-1H-indole-2-carboxylate is sluggish or incomplete. What are the primary causes and how can I drive it to completion?

A1: Incomplete hydrolysis is the most common issue and typically stems from a combination of factors related to the unique structure of this substrate.

Underlying Scientific Principles:

-

Steric Hindrance: The chlorine atom at the C7 position sterically hinders the approach of the hydroxide nucleophile to the C2-ester carbonyl group. This significantly slows down the rate of saponification compared to un-substituted or less-substituted indole esters.

-

Electronic Effects: The two electron-withdrawing chlorine atoms on the benzene ring increase the acidity of the indole N-H proton.[1] In the presence of a strong base, this proton can be removed to form an indolide anion. This delocalized anion is less reactive towards further reactions, and the negative charge can repel the incoming hydroxide nucleophile, further impeding hydrolysis.

-

Poor Solubility: Both the starting ester and the resulting carboxylate salt may have limited solubility in common aqueous-alcoholic solvent systems, leading to a heterogeneous reaction mixture where reaction rates are limited by mass transfer.[2][3]

Troubleshooting & Optimization Strategies:

| Strategy | Rationale & Key Considerations | Recommended Starting Conditions |

| Increase Temperature | Boosts reaction kinetics, overcoming the activation energy barrier imposed by steric hindrance. | Refluxing the reaction mixture is a common and effective approach.[4] |

| Use a Stronger Base/Co-solvent System | Harsh conditions may be necessary. Systems like KOH in refluxing ethanol are often employed for hindered esters.[4] The use of a co-solvent like Tetrahydrofuran (THF) or Dioxane can improve the solubility of the hydrophobic substrate.[2][5] | 3-5 equivalents of KOH or NaOH in a 2:1 mixture of Ethanol/Water or THF/Water. |

| Switch to Lithium Hydroxide (LiOH) | LiOH is often more effective for hydrolyzing hindered and hydrophobic esters. The small lithium cation coordinates well with the carbonyl oxygen, activating it for nucleophilic attack and stabilizing the tetrahedral intermediate.[5][6] | 3-5 equivalents of LiOH in a 3:1:1 mixture of THF/Methanol/Water.[6] Heat may still be required. |

| Increase Reaction Time | Due to the factors above, these reactions can be slow. Monitor closely by TLC or HPLC until the starting material is fully consumed. | Reactions may require 6 to 24 hours at reflux.[4] |

Q2: I'm observing significant byproduct formation during the reaction or workup. What are these impurities and how can I prevent them?

A2: Byproduct formation often points to the harsh conditions required for hydrolysis, which can induce side reactions. The primary concerns are decarboxylation and potential degradation.

Potential Side Reactions:

-

Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO2) upon heating, especially under harsh thermal or acidic/basic conditions, to yield the corresponding 6,7-dichloro-1H-indole.[7][8][9] While often a desired subsequent step, premature decarboxylation during hydrolysis is an impurity issue.

-

Ring Decomposition: The indole core, while aromatic and generally stable[10][11][12], can be susceptible to oxidative degradation or other decomposition pathways under prolonged exposure to strong bases at high temperatures.[13][14]

Mitigation and Purification Protocol:

-

Careful Temperature Control: Do not exceed the minimum temperature required for the reaction to proceed at a reasonable rate. While reflux is often necessary, avoid superheating.

-

Inert Atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere of nitrogen or argon.

-

Controlled Acidification: During workup, the most critical step is the acidification to precipitate the carboxylic acid product.

-

Procedure: After the reaction is complete, cool the mixture in an ice bath. Add acid (e.g., 1N HCl) slowly with vigorous stirring, constantly monitoring the pH.

-

Rationale: Rapid or localized addition of strong acid can create hot spots, promoting decarboxylation. The goal is to precipitate the product at its isoelectric point where it is least soluble, without exposing it to harsh acidic conditions for a prolonged period.[15]

-

-

Purification Strategy: If impurities are present, recrystallization is often effective. A common method involves dissolving the crude product in a suitable organic solvent (like ethyl acetate), adding a non-solvent (like hexanes) until turbidity is observed, and then allowing it to cool slowly to form pure crystals.

Q3: What is the best way to monitor the progress of the hydrolysis reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring.

Step-by-Step TLC Monitoring Protocol:

-

Prepare the TLC Plate: Use a silica gel plate.

-

Spotting:

-

Lane 1 (Reference): Spot a dilute solution of your starting material, ethyl 6,7-dichloro-1H-indole-2-carboxylate.

-

Lane 2 (Reaction): Carefully take a small aliquot from the reaction mixture. Quench it in a vial containing a small amount of dilute acid (to protonate the product) and an extraction solvent (e.g., ethyl acetate). Spot the organic layer.

-

-

Elution: Develop the plate in a suitable solvent system. A good starting point is a mixture of Ethyl Acetate/Hexanes (e.g., 30:70 v/v) . Adjust polarity as needed.

-

Visualization: Visualize the spots under UV light (254 nm).

-

Interpretation:

-

The starting ester will be less polar and have a higher Rf value.

-

The product carboxylic acid is much more polar and will have a significantly lower Rf value (often close to the baseline).

-

The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

-

Q4: Can you provide a detailed, optimized protocol for the hydrolysis?

A4: Absolutely. The following protocol is a robust starting point, incorporating best practices for this specific substrate.

Optimized Hydrolysis Workflow Diagram

Caption: Optimized workflow for the hydrolysis of ethyl 6,7-dichloro-1H-indole-2-carboxylate.

Detailed Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 6,7-dichloro-1H-indole-2-carboxylate (1.0 eq).

-

Dissolution: Add a solvent mixture of Tetrahydrofuran (THF) and Methanol (3:1 ratio, approx. 10 mL per gram of ester). Stir until the ester is fully dissolved.

-

Base Addition: In a separate beaker, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 4.0 eq) in water (1 part, relative to the 3:1 THF/Methanol mixture). Add this aqueous solution to the flask.

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the mixture to reflux (typically 65-75°C) and maintain for 6-24 hours.

-

Monitoring: Monitor the reaction's progress using the TLC protocol described in Q3.

-

Workup - Cooling & Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Cool it further in an ice bath to 0-5°C. Remove the bulk of the organic solvents (THF, Methanol) using a rotary evaporator.

-

Workup - Precipitation: With vigorous stirring, slowly add 1N HCl dropwise to the remaining aqueous solution. A precipitate will form. Continue adding acid until the pH of the solution is between 2 and 3.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight to yield 6,7-dichloro-1H-indole-2-carboxylic acid.

References

-

Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

- Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.

-

ResearchGate. The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Available at: [Link]

- Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.

-

Sciencemadness.org. Difficult hydrolysis of an hindered ester. Available at: [Link]

- T., Greene, & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for LiOH hydrolysis of hindered esters).

-

Reddit. Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

- Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(21), 6664-6665.

-

ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. Available at: [Link]

- Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2823-2835.

-

ResearchGate. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

- Li, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid.

-

Chemcess. Indole: Properties, Reactions, Production And Uses. Available at: [Link]

-

ResearchGate. Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Available at: [Link]

-

National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available at: [Link]

-

ACS Publications. Iron-Catalyzed Directed C2-Alkylation and Alkenylation of Indole with Vinylarenes and Alkynes. Organic Letters. Available at: [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

-

ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

-

National Institutes of Health. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]

-

LOCKSS. A Simple General Method for the Acylation of Ethyl Indole-2-carboxylates. Available at: [Link]

-

National Institutes of Health. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Available at: [Link]

-

ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]

-

National Institutes of Health. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available at: [Link]

-

Zeitschrift für Naturforschung. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

-

PubMed. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

-

Master Organic Chemistry. Five Key Factors That Influence Acidity. Available at: [Link]

- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234.

-

MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. Available at: [Link]

-

ResearchGate. The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule. Available at: [Link]

-

Quora. Is indole acidic or basic?. Available at: [Link]

-

ResearchGate. Diindolylamine Preparation and Stability Investigations. Available at: [Link]

-

National Institutes of Health. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Available at: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. echemi.com [echemi.com]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [dugi-doc.udg.edu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]

Validation & Comparative

Decoding Molecular Architecture: An Infrared Spectroscopy Guide to Carbonyl and Amine Groups in Ethyl 6,7-dichloro-1H-indole-2-carboxylate

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and analysis. Infrared (IR) spectroscopy remains a powerful, rapid, and non-destructive technique for identifying key functional groups within a molecule. This guide provides an in-depth analysis of the expected IR spectral features of ethyl 6,7-dichloro-1H-indole-2-carboxylate, with a specific focus on the characteristic vibrational peaks of its carbonyl (C=O) and amine (N-H) functionalities. Understanding these spectral signatures is crucial for verifying the successful synthesis of this and related indole derivatives, which are prevalent scaffolds in medicinal chemistry.

The Diagnostic Power of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1][2] The frequency of the absorbed radiation is specific to the type of chemical bond and its molecular environment, making the resulting spectrum a unique "fingerprint" of the compound.[2] For a molecule like ethyl 6,7-dichloro-1H-indole-2-carboxylate, the most informative regions of the IR spectrum are those corresponding to the N-H stretch of the indole ring and the C=O stretch of the ethyl ester group. The positions of these peaks are highly sensitive to the electronic and structural features of the molecule, including conjugation and the presence of electron-withdrawing substituents.

Key Functional Group Analysis

The Carbonyl (C=O) Ester Stretch

The carbonyl group of the ethyl ester in the target molecule is a strong absorber in the IR spectrum, typically appearing as a sharp, intense peak.[2][3] For aliphatic esters, this C=O stretching vibration is generally observed in the range of 1750-1735 cm⁻¹.[4][5] However, several factors within the structure of ethyl 6,7-dichloro-1H-indole-2-carboxylate are expected to influence the precise position of this peak.

-

Conjugation: The ester group at the 2-position of the indole ring is conjugated with the π-electron system of the heterocyclic ring. This delocalization of π-electrons reduces the double-bond character of the carbonyl bond, weakening it and thus lowering its stretching frequency.[6] For α,β-unsaturated esters, the C=O stretch typically appears at a lower wavenumber, in the range of 1730-1715 cm⁻¹.[4]

-

Inductive Effects: The two chlorine atoms at the 6- and 7-positions of the indole ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the ring and, subsequently, from the carbonyl group. This withdrawal of electron density strengthens the C=O bond, leading to an increase in its stretching frequency.[6][7]

Therefore, the final position of the carbonyl peak for ethyl 6,7-dichloro-1H-indole-2-carboxylate will be a balance of these opposing effects. While conjugation lowers the frequency, the strong inductive effect of the two chlorine atoms will likely shift it back to a higher wavenumber compared to its non-halogenated counterpart, ethyl 1H-indole-2-carboxylate.

The Amine (N-H) Indole Stretch

The N-H group of the indole ring gives rise to a characteristic stretching vibration. In a non-hydrogen-bonded environment (e.g., in a dilute solution of a non-polar solvent), this peak is typically sharp and found in the region of 3500-3300 cm⁻¹.[1][8] For indole itself, the N-H stretch has been observed at 3525 cm⁻¹ in the monomeric state.[9]

-

Hydrogen Bonding: In a solid-state (e.g., KBr pellet) or concentrated solution measurement, intermolecular hydrogen bonding can occur between the N-H proton of one molecule and the carbonyl oxygen of another. This interaction weakens the N-H bond, causing its stretching peak to broaden and shift to a lower frequency, often to the 3400-3250 cm⁻¹ range. The crystal structure of the parent compound, ethyl 1H-indole-2-carboxylate, shows that it forms hydrogen-bonded dimers.[10] It is highly probable that the dichlorinated derivative will exhibit similar behavior.

The polarity of the N-H bond is weaker than that of an O-H bond, resulting in an absorption band that is typically less intense and not as broad as that seen for alcohols or carboxylic acids.[8]

Predicted IR Peak Positions and Comparative Data

The following table summarizes the expected IR absorption peaks for the key functional groups in ethyl 6,7-dichloro-1H-indole-2-carboxylate and provides a comparison with the parent compound, ethyl 1H-indole-2-carboxylate.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for Ethyl 6,7-dichloro-1H-indole-2-carboxylate | Reference Wavenumber (cm⁻¹) for Ethyl 1H-indole-2-carboxylate | Key Influencing Factors |

| Indole N-H | Stretch | ~3400-3250 (Broad, H-bonded) | ~3406 (Solid State)[11] | Intermolecular Hydrogen Bonding |

| Ester C=O | Stretch | ~1720-1700 (Strong, Sharp) | ~1715-1685 (α,β-unsaturated) | Conjugation, Inductive Effect |

| Aromatic C=C | Stretch | ~1600-1450 (Medium to Weak) | ~1616, 1577, 1508, 1456[11] | Aromatic Ring System |

| Ester C-O | Stretch | ~1300-1000 (Two or more bands) | Not specified, but expected in this region.[4][12] | C-O single bond vibrations |

Visualizing the Molecular Structure and Key Groups

To better understand the relationship between the structure and its spectral features, the following diagram highlights the key functional groups of interest.

Caption: Molecular structure of ethyl 6,7-dichloro-1H-indole-2-carboxylate with key IR-active groups.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To validate these predictions experimentally, a robust protocol is essential. The following outlines a standard procedure for obtaining the IR spectrum of a solid sample using the KBr pellet method.

Objective: To obtain a high-resolution Fourier-transform infrared (FT-IR) spectrum of ethyl 6,7-dichloro-1H-indole-2-carboxylate.

Materials:

-

Ethyl 6,7-dichloro-1H-indole-2-carboxylate (sample)

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Methodology:

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

In the agate mortar, gently grind the KBr to a fine, consistent powder.

-

Add the sample to the KBr in the mortar and continue to grind until the mixture is homogeneous and has a fine, flour-like consistency. Causality: Thorough mixing ensures a uniform distribution of the sample within the KBr matrix, preventing peak distortions and baseline issues.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to the pellet die.

-